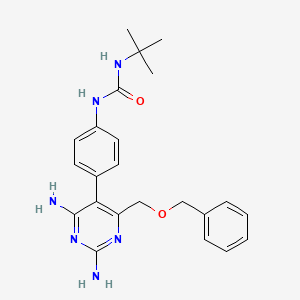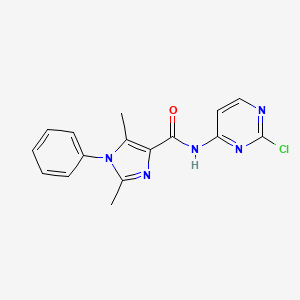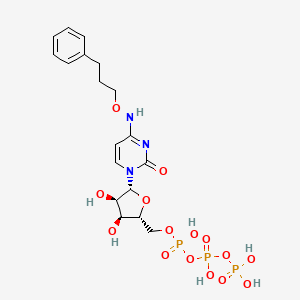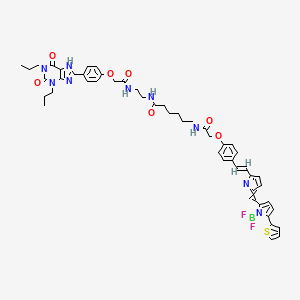![molecular formula C49H34F2N6O23S6 B10771125 8-[[4-Fluoro-3-[[3-[[3-[[2-fluoro-5-[(4,6,8-trisulfonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid](/img/structure/B10771125.png)
8-[[4-Fluoro-3-[[3-[[3-[[2-fluoro-5-[(4,6,8-trisulfonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NF157 is a suramin analogue and a highly selective antagonist of the P2Y11 receptor, a type of G protein-coupled receptor. It is known for its potent inhibitory effects on P2Y11 receptor activity, making it a valuable tool in scientific research, particularly in the study of purinergic signaling pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NF157 involves multiple steps, starting with the preparation of the core naphthalene trisulfonic acid structureThe reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require precise control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of NF157 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the required product quality. The final product is often supplied with a high degree of hydration and some residual sodium chloride, which are batch-dependent .
Análisis De Reacciones Químicas
Types of Reactions
NF157 primarily undergoes substitution reactions due to the presence of reactive sulfonic acid groups. It can also participate in complexation reactions with metal ions and other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions involving NF157 include strong acids and bases, organic solvents like DMSO, and metal catalysts. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from the reactions of NF157 include various substituted derivatives and complexes with metal ions. These products are often characterized by their enhanced biological activity and selectivity .
Aplicaciones Científicas De Investigación
NF157 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study purinergic signaling pathways and receptor-ligand interactions.
Biology: Employed in the investigation of cellular responses to extracellular nucleotides and the role of P2Y11 receptors in immune cells.
Industry: Utilized in the development of new drugs and therapeutic agents targeting purinergic receptors.
Mecanismo De Acción
NF157 exerts its effects by selectively binding to and inhibiting the P2Y11 receptor. This receptor is involved in the regulation of various cellular processes, including inflammation and immune responses. By blocking the receptor, NF157 can modulate the activity of downstream signaling pathways, such as those involving phospholipase C and adenylyl cyclase .
Comparación Con Compuestos Similares
Similar Compounds
Suramin: Another P2Y11 receptor antagonist but less potent than NF157.
NF340: A related compound with similar selectivity but different pharmacokinetic properties.
NF546: Another analogue with distinct receptor binding characteristics.
Uniqueness
NF157 is unique due to its high selectivity and potency as a P2Y11 receptor antagonist. It is at least 650-fold more selective over P2Y1 and P2Y2 receptors, making it a valuable tool for studying specific purinergic signaling pathways .
Propiedades
Fórmula molecular |
C49H34F2N6O23S6 |
|---|---|
Peso molecular |
1305.2 g/mol |
Nombre IUPAC |
8-[[4-fluoro-3-[[3-[[3-[[2-fluoro-5-[(4,6,8-trisulfonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid |
InChI |
InChI=1S/C49H34F2N6O23S6/c50-33-9-7-25(47(60)54-35-11-13-39(83(69,70)71)31-19-29(81(63,64)65)21-41(43(31)35)85(75,76)77)17-37(33)56-45(58)23-3-1-5-27(15-23)52-49(62)53-28-6-2-4-24(16-28)46(59)57-38-18-26(8-10-34(38)51)48(61)55-36-12-14-40(84(72,73)74)32-20-30(82(66,67)68)22-42(44(32)36)86(78,79)80/h1-22H,(H,54,60)(H,55,61)(H,56,58)(H,57,59)(H2,52,53,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H,75,76,77)(H,78,79,80) |
Clave InChI |
UDVIAMRWOLIUAE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)C(=O)NC3=C(C=CC(=C3)C(=O)NC4=C5C(=CC(=CC5=C(C=C4)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)F)C(=O)NC6=C(C=CC(=C6)C(=O)NC7=C8C(=CC(=CC8=C(C=C7)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-chlorophenoxy)butanoate](/img/structure/B10771046.png)
![2-Amino-4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-1-(1,3-dihydroisoindol-2-yl)butane-1,4-dione](/img/structure/B10771056.png)


![14-(4-methoxyphenyl)-6-oxa-11-thia-3,9,14,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),15-pentaen-13-one](/img/structure/B10771067.png)
![N-[3-(2-amino-4-methyl-5,6-dihydro-1,3-thiazin-4-yl)-4-fluorophenyl]-5-chloropyridine-2-carboxamide](/img/structure/B10771069.png)

![rac-3-(4-isopropylphenyl)-7-methyl-N-(1-phenoxypropan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B10771075.png)
![2-(1-adamantyl)-N-[2-[2-(2-hydroxyethylamino)ethylamino]quinolin-5-yl]acetamide](/img/structure/B10771081.png)



![3-[4-(1,3-Benzothiazol-2-yl)phenyl]-octahydropyrido[2,1-c]morpholin-3-ol](/img/structure/B10771118.png)